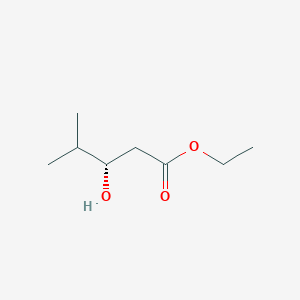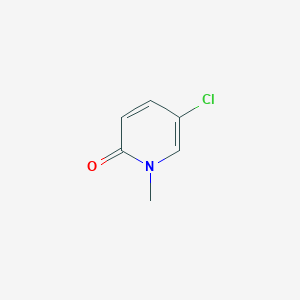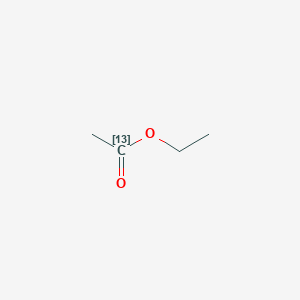
2,2,3,3-Tetrafluoropropyl acetate
Vue d'ensemble
Description
2,2,3,3-Tetrafluoropropyl acetate is an organic compound with the molecular formula C(_5)H(_6)F(_4)O(_2). It is characterized by the presence of four fluorine atoms attached to the propyl group, making it a fluorinated ester. This compound is known for its unique chemical properties, which are influenced by the presence of fluorine atoms, and it finds applications in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,2,3,3-Tetrafluoropropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2,2,3,3-tetrafluoropropanol with acetic acid or acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions, such as controlled temperature and pressure, ensures high purity and consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2,3,3-Tetrafluoropropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to produce 2,2,3,3-tetrafluoropropanol and acetic acid.
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions, leading to the formation of different derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, yielding 2,2,3,3-tetrafluoropropanol.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as amines or thiols.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH(_4)).
Major Products:
Hydrolysis: 2,2,3,3-Tetrafluoropropanol and acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 2,2,3,3-Tetrafluoropropanol.
Applications De Recherche Scientifique
2,2,3,3-Tetrafluoropropyl acetate is utilized in several scientific research areas:
Chemistry: It serves as a precursor for the synthesis of other fluorinated compounds, which are valuable in materials science and organic synthesis.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Fluorinated esters like this compound are investigated for their potential use in drug development, particularly in enhancing the pharmacokinetic properties of active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, coatings, and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism by which 2,2,3,3-tetrafluoropropyl acetate exerts its effects is largely dependent on its chemical structure. The presence of fluorine atoms increases the compound’s lipophilicity and stability, which can influence its interaction with biological membranes and enzymes. In drug development, these properties can enhance the compound’s ability to penetrate cell membranes and improve its metabolic stability.
Comparaison Avec Des Composés Similaires
2,2,3,3-Tetrafluoropropanol: The alcohol counterpart of 2,2,3,3-tetrafluoropropyl acetate.
2,2,3,3-Tetrafluoropropyl chloride: A halogenated derivative used in organic synthesis.
2,2,3,3-Tetrafluoropropyl methyl ether: Another fluorinated ester with different applications.
Uniqueness: this compound is unique due to its ester functional group combined with multiple fluorine atoms, which imparts distinct chemical and physical properties. Compared to its alcohol and ether counterparts, the ester group provides different reactivity and solubility characteristics, making it suitable for specific applications in synthesis and industry.
This detailed overview highlights the significance of this compound in various fields, emphasizing its unique properties and versatile applications
Propriétés
IUPAC Name |
2,2,3,3-tetrafluoropropyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F4O2/c1-3(10)11-2-5(8,9)4(6)7/h4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBSWBZFMFQJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30520988 | |
| Record name | 2,2,3,3-Tetrafluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
681-58-3 | |
| Record name | 1-Propanol, 2,2,3,3-tetrafluoro-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=681-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2,3,3-Tetrafluoropropyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30520988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


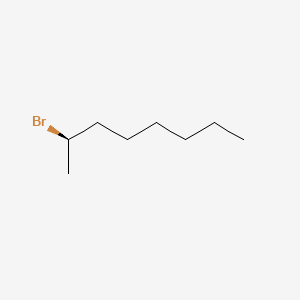
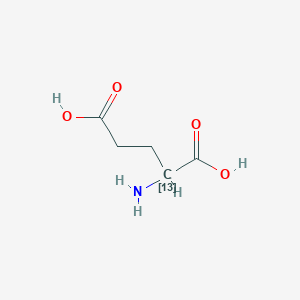
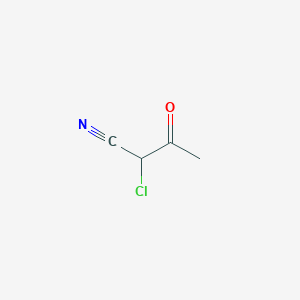
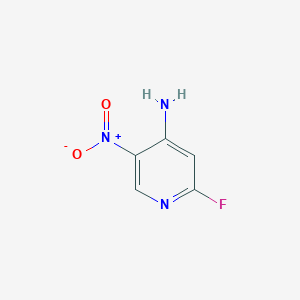
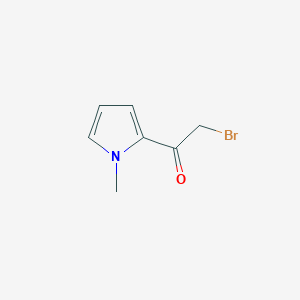
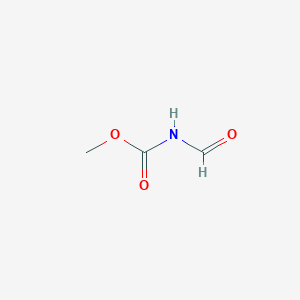

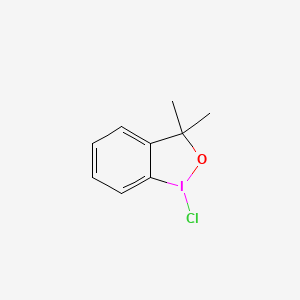
![Ethyl 5H-pyrimido[4,5-b][1,4]thiazine-6-carboxylate](/img/structure/B1611538.png)
![[1,3]Dioxolo[4,5-B]pyridine-6-carbaldehyde](/img/structure/B1611541.png)
